molecular formula C22H29NO5 B1599658 (R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 104758-49-8

(R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1599658
M. Wt: 387.5 g/mol
InChI Key: ALQIPWOCCJXSKZ-QGZVFWFLSA-N
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Description

®-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with a fused tetrahydroisoquinoline ring system. Let’s break down its features:



  • Chiral Center ® : The compound is chiral due to the presence of an asymmetric carbon center, denoted as ®. This indicates that it exists in enantiomeric forms.



Synthesis Analysis

The synthesis of this compound involves several steps. One possible synthetic route is via a modified Mannich-type reaction. Here are the key steps:



  • Starting Material : Begin with 3,4,5-trimethoxybenzaldehyde (TMB), which can be prepared from gallic acid through a multi-step synthetic sequence.

  • Reaction : React TMB with an appropriate amine (e.g., p- or m-bromoaniline) and a dialkylphosphite under solvent-free conditions.

  • Product Formation : The reaction yields ®-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline .



Molecular Structure Analysis


  • Core Structure : The compound contains a tetrahydroisoquinoline ring system.

  • Substituents :

    • Methyl Group : Attached at position 2.

    • 3,4,5-Trimethoxybenzyl Group : Linked to position 1.

    • Dimethoxy Groups : Present at positions 6 and 7.





Chemical Reactions Analysis


  • Functional Groups : The compound contains aliphatic and aromatic moieties, making it amenable to various chemical transformations.

  • Reactivity : Consider potential reactions such as oxidation, reduction, and substitution at different positions.



Physical And Chemical Properties Analysis


  • Melting Point : Determine the temperature at which the compound transitions from solid to liquid.

  • Solubility : Assess its solubility in different solvents.

  • Spectral Data : Characterize using FT-IR, 1H NMR, and 13C NMR.

  • Mass Spectrometry : Confirm the molecular weight.


Safety And Hazards


  • Toxicity : Investigate potential toxicity based on structural features.

  • Handling Precautions : Follow standard laboratory safety protocols.


Future Directions


  • Structure-Activity Relationship (SAR) : Explore modifications to enhance biological activity.

  • Derivatives : Synthesize analogs for further evaluation.

  • Clinical Studies : Investigate its potential as a drug candidate.


properties

CAS RN

104758-49-8

Product Name

(R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C22H29NO5

Molecular Weight

387.5 g/mol

IUPAC Name

(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C22H29NO5/c1-23-8-7-15-12-18(24-2)19(25-3)13-16(15)17(23)9-14-10-20(26-4)22(28-6)21(11-14)27-5/h10-13,17H,7-9H2,1-6H3/t17-/m1/s1

InChI Key

ALQIPWOCCJXSKZ-QGZVFWFLSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC

SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC

Origin of Product

United States

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